molecular formula C18H21NO3 B11572487 N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline

Cat. No.: B11572487
M. Wt: 299.4 g/mol
InChI Key: CWBPZKUMAZHXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline is a complex organic compound characterized by its unique benzodioxepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline typically involves multiple steps, starting with the formation of the benzodioxepin ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyaniline group through nucleophilic substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methyl-1-butanamine
  • N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)cyclohexanamine

Uniqueness

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline is unique due to its specific ethoxyaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-ethoxyaniline

InChI

InChI=1S/C18H21NO3/c1-2-20-17-9-7-16(8-10-17)19-11-18-21-12-14-5-3-4-6-15(14)13-22-18/h3-10,18-19H,2,11-13H2,1H3

InChI Key

CWBPZKUMAZHXAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.